molecular formula C7H7F3N2O2 B2856401 2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one CAS No. 141860-79-9

2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one

Cat. No. B2856401
CAS RN: 141860-79-9
M. Wt: 208.14
InChI Key: KGFYBSLNHAYQLY-UHFFFAOYSA-N
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Description

The compound “2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one” is an organic compound containing a trifluoromethyl group (-CF3), a dimethylamino group (-N(CH3)2), and an oxazinone ring (a six-membered ring containing one oxygen, one nitrogen, and four carbon atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is electron-withdrawing, which could influence the electronic distribution in the molecule . The dimethylamino group is electron-donating and could also influence the molecule’s electronic structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions . The dimethylamino group could potentially participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .

Scientific Research Applications

DMTFO has a wide range of applications in the scientific field. It has been used as a building block for the synthesis of various pharmaceuticals, including anti-cancer agents, antifungal agents, and anti-inflammatory agents. It has also been used in the synthesis of various polymers and nanomaterials, such as poly(2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one) and poly(this compound-co-ethylene glycol). Additionally, DMTFO has been used as a ligand in coordination chemistry, and as a catalyst in organic syntheses.

Mechanism of Action

The mechanism of action of DMTFO is not yet fully understood, but it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been shown to reduce inflammation and pain, and is the basis of many non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, DMTFO has been shown to inhibit the activity of phospholipase A2 (PLA2), which is involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMTFO have been studied in a variety of animal models. It has been shown to possess anti-inflammatory, analgesic, and anti-nociceptive effects. In addition, it has been shown to possess neuroprotective effects and to reduce the risk of cardiovascular disease. It has also been shown to possess antioxidant and anticoagulant activities, as well as to reduce the risk of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DMTFO in lab experiments is its low toxicity. It has been shown to be non-toxic and non-mutagenic in a variety of animal models, and thus is a safe compound for use in laboratory experiments. Additionally, DMTFO is relatively inexpensive and easily accessible, making it a cost-effective option for researchers. However, it is important to note that DMTFO is not soluble in water, and thus may require the use of a suitable solvent for certain applications.

Future Directions

The potential future directions for DMTFO are numerous. Further research is needed to explore its potential as an anti-cancer agent, as well as its potential for use in the treatment of other diseases such as diabetes and Alzheimer’s disease. Additionally, further research is needed to determine the precise mechanism of action of DMTFO, as well as its potential for use as an antioxidant and anticoagulant. Finally, further research is needed to explore the potential of DMTFO as a ligand in coordination chemistry, as well as its potential for use in the synthesis of various polymers and nanomaterials.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Trifluoromethyl compounds can be hazardous and should be handled with care . The dimethylamino group could potentially make the compound basic, which could be irritating or corrosive .

properties

IUPAC Name

2-(dimethylamino)-4-(trifluoromethyl)-1,3-oxazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-12(2)6-11-4(7(8,9)10)3-5(13)14-6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFYBSLNHAYQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=O)O1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 3-[N-(N,N-dimethylcarbamoyl)-amino]-4,4,4-trifluorocrotonate (5.08 g, 0.02 mol) in phosphorus oxytrichloride (3 mL) is treated with phosphorus pentachloride (4.16 g, 0.02 mol) in three portions at 15 minute intervals, stirred for 30 minutes, and quenched with ice and water. The resultant aqueous mixture is extracted with ethyl acetate. The organic layer is washed sequentially with saturated sodium bicarbonate and water, and evaporated to give the title product as a white solid (3.9 g, 93.8% yield) which is identical by 1H and 19F NMR to a sample prepared by the literature procedure (Bull. Soc. Chem. Belg. 101, 313, 1992). The title product is further purified by crystallization from heptane (74.5% crystallized yield).
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
93.8%

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